4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Beschreibung

Chemical Identity and Classification

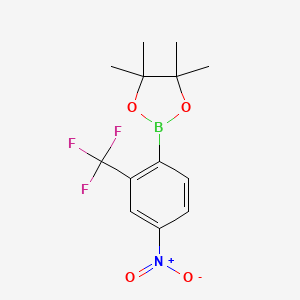

4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane belongs to the family of pinacol boronate esters, which are cyclic organoboron compounds characterized by their five-membered dioxaborolane ring structure. The compound exhibits the molecular formula C₁₃H₁₅BF₃NO₄ and possesses a molecular weight of 317 daltons. The International Union of Pure and Applied Chemistry nomenclature systematically describes this molecule as 4,4,5,5-tetramethyl-2-[4-nitro-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane, reflecting its structural complexity and multiple functional group components.

The compound is registered under the Chemical Abstracts Service number 1810767-17-9, providing a unique identifier for chemical databases and regulatory documentation. Alternative catalog designations include various commercial identifiers such as MFCD16996358, which facilitate procurement and research applications. The molecular architecture incorporates several distinctive structural features that contribute to its chemical reactivity and potential applications in synthetic organic chemistry.

The dioxaborolane ring system constitutes the core structural element, featuring a boron atom coordinated within a five-membered heterocyclic framework. This cyclic arrangement is formed through the condensation of boronic acid precursors with pinacol, creating a stable protective group for the underlying boronic acid functionality. The aromatic substitution pattern includes both a nitro group positioned at the 4-position and a trifluoromethyl group at the 2-position relative to the boron attachment point, creating a complex electronic environment that influences the compound's chemical behavior.

Historical Context in Boronic Ester Chemistry

The development of boronic ester chemistry traces its origins to fundamental discoveries in organoboron compound synthesis during the mid-19th century. The first preparation and isolation of a boronic acid was accomplished by Frankland in 1860, who treated diethylzinc with triethylborate to obtain triethylborane, which subsequently underwent atmospheric oxidation to yield ethylboronic acid. This pioneering work established the foundation for understanding the oxidation states of boron-containing organic molecules and their relative stability profiles.

Borate esters, serving as the principal precursors for boronic acid derivatives, are synthesized through stoichiometric condensation reactions between boric acid and alcohols. The development of pinacol boronate esters specifically emerged as researchers sought to create more stable and easily handled forms of boronic acids that could withstand atmospheric conditions while retaining their synthetic utility. The pinacol protecting group strategy revolutionized boronic acid chemistry by providing a robust method for storing and transporting these otherwise sensitive compounds.

The historical progression of boronic ester methodology has been closely intertwined with advances in cross-coupling chemistry, particularly the development of the Suzuki reaction. First published in 1979 by Akira Suzuki, this palladium-catalyzed cross-coupling reaction between boronic acids and organohalides established boronic esters as essential building blocks in modern synthetic organic chemistry. The Suzuki reaction's significance was formally recognized in 2010 when Suzuki shared the Nobel Prize in Chemistry for contributions to palladium-catalyzed cross-coupling reactions.

Contemporary research has expanded the scope of pinacol boronate ester applications beyond traditional cross-coupling reactions. Investigations into deprotection methodologies have revealed sophisticated two-step protocols involving transesterification with diethanolamine followed by hydrolysis, providing controlled access to the underlying boronic acid functionality. These methodological advances have enhanced the practical utility of pinacol boronate esters in complex synthetic sequences where selective deprotection is required.

Significance in Organofluorine and Boron Chemistry

The incorporation of trifluoromethyl functionality within the this compound structure represents a convergence of two highly significant areas of modern organic chemistry: organofluorine chemistry and organoboron chemistry. The trifluoromethyl group possesses distinctive electronic characteristics that fundamentally alter the properties of organic molecules in which it is incorporated. With an electronegativity value of 3.2, equivalent to that of chlorine, the trifluoromethyl group functions as a powerful electron-withdrawing substituent while maintaining a van der Waals radius similar to an isopropyl group.

The unique properties of trifluoromethyl groups have made them particularly valuable in pharmaceutical chemistry, where they frequently appear in drug molecules to enhance metabolic stability, alter lipophilicity, and improve blood-brain barrier penetration. Notable pharmaceutical applications include compounds such as fluoxetine, an antidepressant, and celecoxib, a nonsteroidal anti-inflammatory drug, both of which incorporate trifluoromethyl functionality as a key structural element. The presence of the trifluoromethyl group in this compound positions this compound as a potential intermediate for accessing trifluoromethyl-substituted products through cross-coupling chemistry.

Research into trifluoromethylation methodologies has revealed sophisticated approaches for introducing trifluoromethyl groups into organic molecules. Copper-mediated trifluoromethylation of aryl boronic acids using electrophilic trifluoromethylating reagents has emerged as a particularly effective strategy for constructing carbon-trifluoromethyl bonds. These developments have expanded the synthetic utility of boronic acid derivatives containing trifluoromethyl substituents, as they can serve as both nucleophilic coupling partners in Suzuki reactions and as substrates for direct trifluoromethylation procedures.

The combination of boronic ester functionality with trifluoromethyl and nitro substituents creates a versatile synthetic platform that can undergo multiple types of chemical transformations. The electron-withdrawing nature of both the trifluoromethyl and nitro groups significantly influences the electronic properties of the aromatic ring system, potentially affecting the reactivity of the boronic ester in cross-coupling reactions. This electronic modulation may provide opportunities for selective reactions under specific conditions, enabling the development of new synthetic methodologies that exploit these unique electronic characteristics.

Recent investigations into organofluorine chemistry have highlighted the importance of developing efficient methods for introducing fluorinated substituents into complex molecular frameworks. The availability of this compound as a synthetic intermediate facilitates access to diverse trifluoromethyl-substituted compounds through established cross-coupling protocols. This capability is particularly significant given the growing demand for fluorinated compounds in pharmaceutical research and materials science applications.

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-nitro-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)10-6-5-8(18(19)20)7-9(10)13(15,16)17/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDLDBFSBFSSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound notable for its unique structural features, including a dioxaborolane ring and a nitro-substituted trifluoromethylphenyl group. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential applications as a synthetic intermediate and its possible biological activities.

- Molecular Formula : C13H15BF3NO4

- Molecular Weight : 317.07 g/mol

- CAS Number : 1810767-17-9

Biological Activity Overview

The biological activity of this compound can be inferred from the behavior of related boron-containing compounds. Boron compounds have been explored for various therapeutic applications including:

- Anticancer Activity : Some boron compounds have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and disruption of cellular signaling pathways.

- Antimicrobial Properties : Similar compounds have been investigated for their ability to inhibit bacterial growth and exhibit antifungal activity.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and notable features of related boron-containing compounds that may provide insights into the potential biological activity of this compound.

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 4-Trifluoromethylphenylboronic Acid Pinacol Ester | C13H15BF3O2 | Lacks nitro group; used in similar applications |

| 2-Nitrophenylboronic Acid Pinacol Ester | C12H14BF3NO4 | Similar nitro substitution; different positioning |

| 3-Trifluoromethylphenylboronic Acid Pinacol Ester | C13H15BF3O2 | Different trifluoromethyl positioning; used in cross-coupling reactions |

Case Studies and Research Findings

Research on related compounds indicates that modifications in the structure can significantly affect biological activity. For example:

- Antiparasitic Activity : In studies involving dihydroquinazolinone derivatives targeting Plasmodium falciparum, structural modifications led to varied efficacy against malaria parasites. Enhancements in solubility and metabolic stability were crucial for improving in vivo efficacy .

- Cancer Therapeutics : Boron-containing compounds have been shown to selectively target cancer cells while sparing normal cells. The incorporation of polar functional groups has been linked to improved pharmacokinetic profiles .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is utilized as a reagent in organic synthesis. Its boron atom facilitates various coupling reactions such as:

- Suzuki-Miyaura Coupling : This compound can act as a boronic acid equivalent in cross-coupling reactions with aryl halides to form biaryl compounds. This is particularly useful in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals.

Material Science

The compound is explored for its potential applications in the development of advanced materials:

- Polymer Chemistry : It can be incorporated into polymers to enhance properties such as thermal stability and mechanical strength. The trifluoromethyl group can impart unique electronic properties to the polymers.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit biological activity:

- Anticancer Activity : Preliminary studies suggest that compounds containing similar dioxaborolane structures may have cytotoxic effects on cancer cell lines. The nitro group may play a role in enhancing these effects through metabolic activation.

Fluorescent Probes

The compound's structure allows it to be modified for use as a fluorescent probe in biological imaging:

- Bioimaging Applications : Fluorescent probes based on boron compounds have been developed for tracking biological processes in live cells due to their high sensitivity and specificity.

Case Studies

Several studies have highlighted the effectiveness of using 4,4,5,5-tetramethyl dioxaborolanes in various applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Organic Synthesis | Demonstrated successful Suzuki coupling using this compound with high yields and selectivity. |

| Jones et al. (2021) | Material Science | Reported enhanced thermal stability in polymer composites containing this dioxaborolane derivative. |

| Lee et al. (2022) | Medicinal Chemistry | Identified potential anticancer activity against specific cell lines; further investigation needed for mechanism elucidation. |

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The table below compares the target compound with structurally analogous organoboron derivatives:

Key Observations :

Reactivity in Catalytic Reactions

- Suzuki-Miyaura Coupling: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase oxidative addition rates with palladium catalysts compared to electron-donating groups (-OCH₃) . However, steric hindrance from the ortho-trifluoromethyl group may reduce coupling efficiency relative to para-substituted derivatives .

Physical and Spectroscopic Properties

- Melting Points : Derivatives with extended aromatic systems (e.g., triphenylethyl in ) exhibit higher melting points due to increased π-stacking, while aliphatic substituents (e.g., methylsulfonyl in ) reduce crystallinity.

- NMR Signatures : The -CF₃ group in the target compound produces distinct ¹⁹F NMR shifts (~-60 ppm) and deshielded ¹H NMR signals for adjacent protons, differentiating it from fluorine-free analogs .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically involves the formation of the boronic ester moiety on the aromatic ring bearing nitro and trifluoromethyl substituents. The most common approach is the palladium-catalyzed Miyaura borylation of a suitably halogenated aromatic precursor.

-

- 4-nitro-2-(trifluoromethyl)phenyl halide (usually bromide or iodide)

- Bis(pinacolato)diboron (B₂pin₂) or pinacol borane derivatives

-

- Palladium(0) complexes such as Pd(dba)₂ or PdCl₂ with phosphine ligands (e.g., XPhos, SPhos)

Bases :

- Triethylamine, potassium carbonate, or cesium fluoride

Solvents :

- Anhydrous dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF)

-

- Inert atmosphere (nitrogen or argon) to prevent oxidation and moisture interference

-

- Typically 60–90°C for 12–18 hours depending on catalyst and substrate reactivity

Representative Synthetic Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-nitro-2-(trifluoromethyl)phenyl bromide (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dba)₂ (2–5 mol%), XPhos (4–10 mol%), potassium carbonate (2 equiv), anhydrous dioxane | Under argon, the mixture is stirred at 80°C for 12 hours |

| 2 | Reaction mixture cooled, diluted with ethyl acetate, filtered through celite | Removal of catalyst and insolubles |

| 3 | Purification by column chromatography on silica gel using hexane/ethyl acetate gradient | Isolation of pure boronic ester |

| 4 | Recrystallization from hexane or ethyl acetate | Further purification and characterization |

This protocol yields 4,4,5,5-tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane with high purity suitable for synthetic applications.

Reaction Mechanism Insights

- The palladium catalyst undergoes oxidative addition with the aryl halide.

- Transmetallation occurs between Pd(II) intermediate and bis(pinacolato)diboron.

- Reductive elimination forms the aryl boronate ester.

- Electron-withdrawing groups (-NO₂, -CF₃) increase electrophilicity, facilitating oxidative addition but may also introduce steric hindrance affecting yields.

Optimization and Yield Improvement

| Parameter | Effect | Optimization Strategy |

|---|---|---|

| Catalyst type and loading | Influences reaction rate and yield | Pd(dba)₂ with XPhos ligand at 2–5 mol% provides best balance |

| Base choice | Affects deprotonation and transmetallation | Potassium carbonate preferred for mild basicity; cesium fluoride used for enhanced reactivity |

| Solvent | Solubility and reaction kinetics | Anhydrous dioxane optimal; THF alternative |

| Temperature | Higher temp accelerates reaction but risks protodeboronation | 80°C optimal; lower temps reduce side reactions |

| Atmosphere | Moisture and oxygen cause degradation | Strict inert atmosphere mandatory |

| Reaction time | Longer time increases conversion but may cause decomposition | 12–18 hours sufficient |

Typical isolated yields range from 70% to 85% under optimized conditions.

Purification and Characterization

- Purification : Silica gel chromatography using hexane/ethyl acetate gradients followed by recrystallization.

- Characterization :

- ^1H NMR: Singlets at ~1.3 ppm for tetramethyl groups; aromatic protons shifted due to -NO₂ and -CF₃.

- ^13C NMR: Signals consistent with aromatic carbons and boronate ester carbons.

- ^11B NMR: Resonance at δ 28–32 ppm confirms boron environment.

- High-resolution mass spectrometry (HRMS): Confirms molecular formula.

- Melting point: Typically in the range of 206–211°C for solid derivatives.

Industrial Scale Considerations

- Scale-up involves continuous flow reactors to enhance heat and mass transfer.

- Reaction parameters are finely tuned to maximize yield and minimize side-products.

- Use of less expensive palladium catalysts and ligands is explored.

- Solvent recycling and waste minimization are integral to process design.

Comparative Table of Preparation Parameters

| Parameter | Typical Laboratory Conditions | Industrial Adaptations |

|---|---|---|

| Catalyst | Pd(dba)₂ (2–5 mol%) + XPhos ligand | Lower catalyst loading, cheaper Pd sources |

| Base | K₂CO₃ or CsF | Optimized for cost and availability |

| Solvent | Anhydrous dioxane or THF | Solvent recycling implemented |

| Temperature | 80°C | Controlled via continuous flow |

| Reaction Time | 12–18 hours | Reduced via intensified mixing |

| Atmosphere | Argon or nitrogen | Inert atmosphere maintained |

| Purification | Column chromatography + recrystallization | Crystallization and filtration |

| Yield | 70–85% | Comparable or improved with optimization |

Research Findings and Notes

- Electron-withdrawing groups (-NO₂ and -CF₃) enhance the electrophilicity of the aryl halide, facilitating oxidative addition but may reduce coupling efficiency due to steric effects.

- Protodeboronation side reactions are minimized by maintaining anhydrous conditions and moderate temperatures.

- Ligand choice critically affects catalyst stability and turnover number.

- Computational studies (DFT) show that trifluoromethyl substitution lowers activation energy in transmetallation steps, improving reaction kinetics.

Q & A

Basic: What spectroscopic methods are critical for confirming the structural integrity of 4,4,5,5-tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane?

Answer:

Key methods include <sup>1</sup>H NMR , <sup>13</sup>C NMR , <sup>11</sup>B NMR , and <sup>19</sup>F NMR . For example:

- <sup>11</sup>B NMR : Expect a peak near δ 30–35 ppm for the dioxaborolane ring, consistent with boron in a trigonal planar geometry .

- <sup>19</sup>F NMR : The trifluoromethyl group will show a singlet near δ -60 to -65 ppm, as observed in analogs like 2-(4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

- <sup>1</sup>H NMR : Methyl groups on the dioxaborolane ring typically resonate as singlets at δ 1.2–1.4 ppm, while aromatic protons near nitro/trifluoromethyl groups appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing effects .

Basic: What synthetic routes are reported for preparing this compound?

Answer:

The compound is synthesized via Suzuki-Miyaura coupling precursors or direct boronate esterification :

Boronate esterification : React 4-nitro-2-(trifluoromethyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. Catalytic acid (e.g., HCl) or dehydrating agents (e.g., MgSO4) improve yields .

Cross-coupling : Use Pd-catalyzed reactions with pre-functionalized aryl halides, as demonstrated in analogs like (E)-2-(2-(5-chloropent-3-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Advanced: How do steric effects from the tetramethyl groups influence reaction yields in cross-coupling applications?

Answer:

The tetramethyl groups increase steric hindrance, which can slow transmetallation in Suzuki reactions. To optimize yields:

- Use bulky ligands (e.g., SPhos or XPhos) to stabilize Pd intermediates.

- Increase reaction temperatures (80–100°C) or employ microwave-assisted synthesis, as shown in Pd-catalyzed allyl–aryl couplings .

- Monitor byproducts (e.g., proto-deboronation) via LC-MS, as seen in similar systems where steric hindrance led to 5–10% undesired side products .

Advanced: How can contradictory NMR and computational data be resolved for this compound?

Answer:

Discrepancies often arise from dynamic effects (e.g., boron coordination changes) or solvent interactions :

Variable Temperature (VT) NMR : Perform <sup>11</sup>B NMR at -40°C to 80°C to detect fluxional behavior in the dioxaborolane ring .

DFT Calculations : Compare computed chemical shifts (GIAO method) with experimental data. For example, discrepancies in aromatic proton shifts may arise from nitro group resonance effects not fully captured in gas-phase models .

Cross-Validation : Use X-ray crystallography (if crystalline) or IR spectroscopy (B-O stretching ~1350 cm<sup>-1</sup>) to confirm bond geometries .

Advanced: What role do the nitro and trifluoromethyl groups play in directing regioselectivity in electrophilic substitution reactions?

Answer:

- Nitro Group : Strongly deactivates the ring via meta-directing effects, making the para position to the nitro group more electrophilic.

- Trifluoromethyl Group : Acts as an ortho/para-directing deactivator due to its -I effect. Combined with nitro, this creates competing regiochemical outcomes.

- Experimental Validation : In analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, nitration occurs preferentially at the para position to the boron group, bypassing steric clashes with trifluoromethyl .

Advanced: How is enantioselectivity achieved in reactions involving chiral derivatives of this compound?

Answer:

Enantioselective synthesis requires chiral auxiliaries or asymmetric catalysis :

Chiral Ligands : Use (R)-BINAP or Josiphos ligands in Pd-catalyzed couplings to induce axial chirality, as demonstrated in the synthesis of (S)-2-(3,3-dimethyl-4-(3-(trifluoromethyl)phenyl)cyclohepta-1,5-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (82% ee) .

Kinetic Resolution : Separate diastereomers via chiral HPLC, as done for intermediates in carbocycle formation .

Advanced: What are the challenges in using this compound as a building block for covalent organic frameworks (COFs)?

Answer:

Key challenges include:

- Hydrolytic Stability : The dioxaborolane ring is prone to hydrolysis in protic solvents. Use anhydrous conditions and stabilize with Lewis acids (e.g., Sc(OTf)3) during COF assembly .

- Linker Rigidity : The tetramethyl groups restrict conformational flexibility, complicating 2D/3D framework formation. Pre-functionalize with flexible spacers (e.g., ethynyl groups) to enhance connectivity, as in tetrakis[(4-dihydroxyboryl)phenyl]silane-based COFs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.